molecular formula C25H28N2O5S B11641899 2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11641899
M. Wt: 468.6 g/mol
InChI Key: QIBVYMVNQYPZOP-UHFFFAOYSA-N
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Description

    2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , is a synthetic organic compound.

  • Its chemical formula is C24H27NO5S .
  • The compound features a sulfonamide group (–SO2NH–) attached to a benzylbenzenesulfonamide moiety, which in turn is linked to a 3,4-dimethoxyphenethylacetamide group.
  • The presence of both aromatic and aliphatic moieties makes it an interesting target for synthesis and study.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with benzylbenzenesulfonyl chloride in the presence of a base (such as triethylamine).
      • The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
    • Industrial Production :
      • While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound contains several functional groups, including an amide, a sulfonamide, and an ether.
      • It can undergo various reactions, such as oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Reagents like chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation.
      • Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
      • Substitution : Hydrogen halides (HCl, HBr, HI) can replace the sulfonamide hydrogen.
    • Major Products :
      • Oxidation may yield the corresponding ketone.
      • Reduction could lead to the amine derivative.
      • Substitution reactions may result in halogenated derivatives.
  • Scientific Research Applications

    • Chemistry : Investigating its reactivity and designing related compounds.
    • Biology : Studying its interactions with biological macromolecules.
    • Medicine : Exploring potential pharmacological properties.
    • Industry : Developing new materials or catalysts.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or other biomolecules due to its diverse functional groups.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • Sulfonamides : Other sulfonamides with different substituents.
      • Phenethylacetamides : Compounds with similar amide and phenethyl moieties.
    • Uniqueness :
      • The combination of benzylbenzenesulfonamide and 3,4-dimethoxyphenethylacetamide sets it apart from most other compounds.

    Properties

    Molecular Formula

    C25H28N2O5S

    Molecular Weight

    468.6 g/mol

    IUPAC Name

    2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

    InChI

    InChI=1S/C25H28N2O5S/c1-31-23-14-13-20(17-24(23)32-2)15-16-26-25(28)19-27(18-21-9-5-3-6-10-21)33(29,30)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28)

    InChI Key

    QIBVYMVNQYPZOP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC

    Origin of Product

    United States

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